molecular formula C14H12N2O2S B2357034 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 681850-03-3

4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid

Cat. No. B2357034
CAS RN: 681850-03-3
M. Wt: 272.32
InChI Key: UNQRVZUMSWJRSU-UHFFFAOYSA-N
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Description

“4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid” is a chemical compound that contains a total of 31 atoms; 12 Hydrogen atoms, 14 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . It is also known by the IUPAC name "1- (4,6-dimethyl-3- (1H-pyrrol-1-yl)-1H-1lambda3-thieno [2,3-b]pyridin-2-yl)-3- (o-tolyl)urea" .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene ring fused with a pyridine ring. This core is substituted at the 3-position with a pyrrole ring and at the 4,6-positions with methyl groups .

Scientific Research Applications

Synthesis and Cyclizations

The compound has been utilized in the synthesis and cyclization of various heterocyclic compounds. Chigorina et al. (2019) demonstrated the synthesis of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides using 3-aminothieno[2,3-b]pyridine-2-carboxylic acid esters. They further analyzed the biological activity of these compounds through in silico methods (Chigorina, Bespalov, & Dotsenko, 2019).

Synthesis of Pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine Derivatives

El-Kashef et al. (2000) achieved the synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives using ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate (El-Kashef, El-Dean, Geies, Lancelot, Dallemagne, & Rault, 2000).

Synthesis and Transformations

The compound is involved in the synthesis and transformations of substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines. Kaigorodova et al. (2004) explored the reactions and cyclization of 3-aminothieno[2,3-b]pyridines to produce various substituted derivatives (Kaigorodova, Osipova, Konyushkin, & Krapivin, 2004).

Antioxidant Activity

Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, and its derivatives, and characterized their antioxidant activity, suggesting potential therapeutic applications (Zaki, Kamal El‐Dean, Mickey, Marzouk, & Ahmed, 2017).

Synthesis of Heterocyclic Compounds

Bakhite et al. (2004) focused on synthesizing new heterocyclic compounds containing the thienylthieno[2,3-b]pyridine moiety, using the compound as a key intermediate (Bakhite, Abdel-rahman, Mohamed, & Thabet, 2004).

Utilization in Organic Synthesis

Kalugin and Shestopalov (2019) developed a novel method for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives, using the compound in their reactions (Kalugin & Shestopalov, 2019).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound . Always handle chemicals with appropriate safety measures.

properties

IUPAC Name

4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-7-9(2)15-13-10(8)11(12(19-13)14(17)18)16-5-3-4-6-16/h3-7H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQRVZUMSWJRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)O)N3C=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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